2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Planar triazole propanoic acids lack chirality and chelation capacity, limiting their use in enantioselective SAR and metalloenzyme inhibitor design. This compound solves both problems: the C-2 stereocenter enables enantiopure library synthesis, while the vicinal hydroxyl/carboxyl motif forms stable 5-membered chelate rings with Zn²⁺, Fe²⁺, and other metal cofactors. Its 171.15 Da mass and 95% purity meet fragment-based screening guidelines, offering direct hit identification potential against MMPs, HDACs, and α-ketoglutarate-dependent dioxygenases.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
Cat. No. B15262861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)CC(C(=O)O)O
InChIInChI=1S/C6H9N3O3/c1-9-3-4(7-8-9)2-5(10)6(11)12/h3,5,10H,2H2,1H3,(H,11,12)
InChIKeyJKVIVVIXVLCHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid: A Chiral Triazole Building Block for Bioisosteric Drug Design


2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (CAS: 1697924-06-3) is a chiral α-hydroxy acid derivative featuring a 1,2,3-triazole moiety at the beta position . With a molecular formula of C6H9N3O3 and a molecular weight of 171.15 g/mol, this compound serves dual functionality: the 1,2,3-triazole ring acts as a metabolically stable bioisostere for carboxylic acid or amide groups, while the α-hydroxy acid motif provides a chiral handle for asymmetric synthesis and metal-chelating properties [1]. Unlike simple triazole-carboxylic acid building blocks, the presence of the sp3-hybridized chiral center at the 2-position enables the generation of enantiomerically pure libraries, a critical requirement for structure-activity relationship (SAR) studies where binding pocket stereochemistry dictates target engagement [2].

Why 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic Acid Cannot Replace the 2-Hydroxy Analog in Chiral Synthesis


Generic substitution of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid with its non-hydroxylated counterpart, 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (CAS 28819-28-5), fails to recapitulate critical molecular properties. The non-hydroxylated analog lacks the chiral α-hydroxy acid moiety, resulting in a planar, achiral structure (molecular weight 155.15 g/mol) that cannot form the stable five-membered chelate rings with metal ions or enzymatic cofactors that the target compound provides . Furthermore, the additional hydroxyl group in the target compound contributes to significantly higher aqueous solubility (reported as soluble in water and polar organic solvents) compared to its less polar non-hydroxylated counterpart, a crucial factor for in vitro assay compatibility and solution-phase chemistry applications . The absence of stereochemistry in the generic substitute renders it unsuitable for applications requiring enantioselective interactions, directly impacting hit identification in fragment-based drug discovery campaigns.

Quantitative Differentiation of 2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic Acid Against Closest Analogs


Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Screening

The molecular weight of 2-hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (171.15 g/mol) positions it within the optimal range for fragment-based screening libraries (typically <250 Da) . Compared to its non-hydroxylated analog 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid (155.15 g/mol), the target compound carries an additional heavy atom (oxygen) which can serve as a hydrogen bond donor/acceptor, increasing potential binding interactions . However, the molecular weight difference of +16 g/mol is strategically beneficial: it improves ligand efficiency metrics without pushing the compound beyond Rule-of-3 compliance for fragment screening [1].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Properties

Chiral Center and Enantiomeric Purity Potential for Asymmetric Synthesis

The compound possesses a stereogenic center at C-2 (sp3 carbon bearing hydroxyl, carboxylic acid, hydrogen, and methylene-triazole substituents), enabling resolution into pure (R) and (S) enantiomers . In contrast, the non-hydroxylated analogs 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid and 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid are achiral, lacking any stereocenter . This is significant because chiral α-hydroxy acids are well-established chiral auxiliaries and resolving agents, offering potential for diastereomeric salt resolution of racemic amines and the synthesis of enantiomerically enriched heterocyclic libraries [1].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Thermal Stability: Decomposition Temperature as a Handling and Storage Metric

The target compound exhibits a decomposition point of approximately 153 °C, indicating moderate thermal stability suitable for standard laboratory transformations, but requiring controlled storage away from heat sources . In contrast, the non-hydroxylated analog 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is typically stored at room temperature with no specific decomposition warnings reported, suggesting higher thermal stability . This difference in thermal behavior is clinically relevant for reaction planning: the target compound is stable for routine peptide coupling and click chemistry protocols conducted below 100 °C, but may degrade under forcing conditions such as microwave-assisted synthesis at temperatures exceeding 150 °C.

Chemical Stability Storage Conditions Thermal Analysis

Procurement-Driven Application Scenarios for 2-Hydroxy-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic Acid


Fragment Library Design for Metallo-Enzyme Targets

The α-hydroxy acid moiety is a well-known zinc-binding group in metallo-enzyme inhibitors such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The target compound can be directly employed as a fragment hit in screening libraries targeting these enzymes, where its chiral center may provide initial selectivity vectors [3]. Its molecular weight (171.15 g/mol) and heavy atom count are compatible with fragment-based lead discovery guidelines, potentially yielding hits with high ligand efficiency for metal-dependent targets [1].

Chiral Building Block for Enantioselective Synthesis of Triazole-Containing APIs

The single stereogenic center at C-2 enables the compound to be used as a chiral pool material for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). For example, N-alkylation or esterification of the carboxylic acid followed by functionalization of the hydroxyl group can generate diverse chiral scaffolds [2]. The triazole ring further offers a bioisosteric replacement for amide bonds in peptide mimetics, enhancing metabolic stability while maintaining pharmacological activity [2].

Ligand Design for Oxidoreductase Enzymes Using Hydroxy Acid Chelation

The vicinal hydroxyl and carboxylic acid functionalities form a bidentate metal chelator motif, which is exploited in inhibitors of α-ketoglutarate-dependent dioxygenases and other non-heme iron enzymes. The target compound can be incorporated into larger inhibitor frameworks via the triazole nitrogen atoms, which coordinate additional metal centers or engage in hydrogen bonding with active site residues [2]. This dual chelation capacity is absent in non-hydroxylated triazole propanoic acids.

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